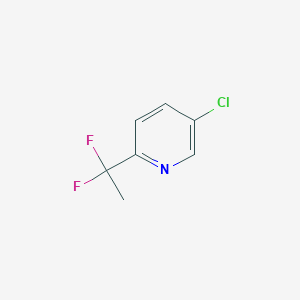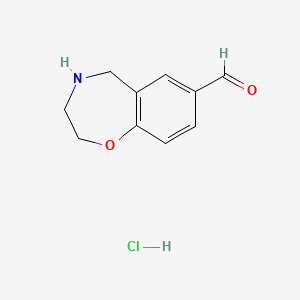![molecular formula C17H11BrN2O2S B2660115 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-37-9](/img/structure/B2660115.png)
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide involves the synthesis of the chromeno[4,3-d]thiazole ring system followed by the attachment of the benzamide and bromine groups.
Starting Materials
2-aminothiophenol, 2-bromoacetophenone, 4-hydroxycoumarin, phosphorus oxychloride, sodium hydroxide, benzoyl chloride, sodium bromide, N,N-dimethylformamide, acetic acid, ethanol
Reaction
Step 1: Synthesis of 4H-chromeno[4,3-d]thiazole ring system, a. Dissolve 2-aminothiophenol (1.0 g) and 2-bromoacetophenone (1.2 g) in ethanol (20 mL) and add a few drops of acetic acid., b. Heat the mixture under reflux for 4 hours., c. Cool the mixture and collect the yellow solid by filtration., d. Wash the solid with ethanol and dry it to obtain 2-(2-bromoacetophenone)-4H-chromeno[4,3-d]thiazole (yield: 1.8 g, 80%)., Step 2: Synthesis of 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, a. Dissolve 4-hydroxycoumarin (1.0 g) and phosphorus oxychloride (1.2 mL) in a mixture of chloroform (10 mL) and N,N-dimethylformamide (10 mL)., b. Heat the mixture under reflux for 2 hours., c. Cool the mixture and add sodium hydroxide solution (10%) until the pH is basic., d. Extract the mixture with chloroform and wash the organic layer with water., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-chloro-2-oxo-2H-chromene-3-carboxylic acid (yield: 1.2 g, 90%)., f. Dissolve 4-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 g) in N,N-dimethylformamide (10 mL) and add benzoyl chloride (1.2 mL) and sodium hydride (0.2 g)., g. Heat the mixture under reflux for 4 hours., h. Cool the mixture and add water to obtain 4-chloro-2-oxo-N-(phenylcarbonyl)-2H-chromene-3-carboxamide (yield: 1.4 g, 85%)., i. Dissolve 2-(2-bromoacetophenone)-4H-chromeno[4,3-d]thiazole (0.5 g) and 4-chloro-2-oxo-N-(phenylcarbonyl)-2H-chromene-3-carboxamide (0.5 g) in N,N-dimethylformamide (10 mL)., j. Add sodium bromide (0.2 g) and heat the mixture under reflux for 4 hours., k. Cool the mixture and add water to obtain 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (yield: 0.8 g, 70%).
Mecanismo De Acción
The exact mechanism of action of 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, reduce the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. In addition, it has been found to have a neuroprotective effect on neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide. These include further investigation of its potential as a therapeutic agent for neurodegenerative diseases, the development of more efficient synthesis methods, and the study of its potential side effects. In addition, it could be studied for its potential as a drug delivery system or as a biosensor for detecting specific molecules.
Aplicaciones Científicas De Investigación
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
2-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKGMCIXHWDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2660034.png)
![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)
![N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2660036.png)


![N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660039.png)
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2660040.png)
![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)
![5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2660043.png)

![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide](/img/structure/B2660048.png)

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)